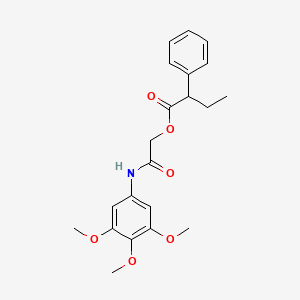
2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate is a useful research compound. Its molecular formula is C21H25NO6 and its molecular weight is 387.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl 2-phenylbutanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula: C₃₇H₄₈N₄O₅
- Molecular Weight: 628.82 g/mol
The structure features a phenylbutanoate moiety linked to a trimethoxyphenyl amino group, contributing to its diverse biological activities.
Antiviral Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral activity. For instance, tetrahydroisoquinoline derivatives demonstrated significant inhibition against human coronaviruses HCoV-229E and HCoV-OC43. The antiviral effects were assessed through cytotoxicity and inhibition concentration metrics (IC50) against these viral strains .
| Compound Code | Cytotoxicity (MRC-5) | Antiviral Activity (IC50 against 229E) | Cytotoxicity (HCT-8) | Antiviral Activity (IC50 against OC-43) |
|---|---|---|---|---|
| 4a | 670 ± 29 µM | 320 µM | 350 ± 15 µM | 47 ± 2 µM |
| Chloroquine | 60 ± 3 µM | 20 µM | 65 ± 2 µM | 10 µM |
These results suggest that while some derivatives exhibit promising antiviral properties, their cytotoxicity must be carefully evaluated to ensure safety in therapeutic applications .
Antitumor Activity
The compound's structural components are reminiscent of other known antitumor agents. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication: The compound may interfere with viral entry or replication processes.
- Cell Signaling Modulation: It could alter pathways involved in cell growth and apoptosis, particularly in cancer cells.
- Antioxidant Activity: Some derivatives have shown potential as antioxidants, which may contribute to their protective effects against cellular damage.
Case Studies
A notable study explored the synthesis and biological evaluation of various THIQ derivatives, which share structural similarities with our compound. The results indicated that modifications in the phenyl ring significantly influenced both cytotoxicity and antiviral efficacy .
In another investigation focusing on the anti-inflammatory properties of related compounds, it was found that certain modifications could enhance their therapeutic potential by reducing pro-inflammatory cytokine levels in vitro .
Properties
IUPAC Name |
[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-5-16(14-9-7-6-8-10-14)21(24)28-13-19(23)22-15-11-17(25-2)20(27-4)18(12-15)26-3/h6-12,16H,5,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDYAGHAXCENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














